molecular formula C12H11N3O4S B1585579 4-anilinobenzenediazonium;hydrogen sulfate CAS No. 4477-28-5

4-anilinobenzenediazonium;hydrogen sulfate

Cat. No.: B1585579
CAS No.: 4477-28-5
M. Wt: 293.3 g/mol
InChI Key: FMRQRWPEQSPSDG-UHFFFAOYSA-M
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Description

4-anilinobenzenediazonium;hydrogen sulfate is a diazonium compound that has gained attention in scientific research due to its unique properties. This compound is often used in the synthesis of polymers and has applications in various fields such as biochemistry and physiology.

Mechanism of Action

Target of Action

4-Diazodiphenylamine sulfate, also known as Variamine Blue RT Salt or Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), is a complex organic compound. It is used in diagnostic assays and manufacturing hematology histology , suggesting that it may interact with biological targets in these contexts.

Mode of Action

The exact mode of action of 4-Diazodiphenylamine sulfate remains partially understood. It is believed that the compound initiates a reaction with the sulfate group, resulting in the formation of a diazonium salt . This reaction may influence its interaction with its targets.

Biochemical Pathways

It is used in the cytochemical visualization of alkaline phosphatase activity , suggesting that it may play a role in pathways involving this enzyme.

Result of Action

Its use in diagnostic assays and manufacturing hematology histology suggests that it may have significant effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-anilinobenzenediazonium;hydrogen sulfate typically involves the reaction of benzenediazonium, 4-(phenylamino)-, sulfate (1:1) with formaldehyde. This reaction is carried out in the presence of a catalyst and under controlled conditions of temperature and pressure.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-anilinobenzenediazonium;hydrogen sulfate undergoes various chemical reactions, including:

    Substitution Reactions: These reactions involve the replacement of the diazonium group with other functional groups.

    Coupling Reactions: These reactions involve the formation of azo compounds through the reaction with phenols or aromatic amines.

Common Reagents and Conditions

Common reagents used in these reactions include phenols, aromatic amines, and catalysts such as copper salts. The reactions are typically carried out under acidic or basic conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include azo compounds, which are widely used in dyes and pigments.

Scientific Research Applications

4-anilinobenzenediazonium;hydrogen sulfate has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of polymers and as a reagent in various organic reactions.

    Biology: Studied for its interactions with biomolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential use in drug delivery systems and as an inhibitor of certain enzymes.

    Industry: Used in the production of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

Similar Compounds

    Benzenediazonium, 4-(phenylamino)-, sulfate (21): Similar in structure but differs in the ratio of sulfate to diazonium groups.

    Benzenediazonium chloride: Another diazonium compound commonly used in organic synthesis.

Uniqueness

4-anilinobenzenediazonium;hydrogen sulfate is unique due to its specific interactions with biomolecules and its versatility in various chemical reactions. Its ability to form stable polymers with formaldehyde also sets it apart from other diazonium compounds.

Properties

IUPAC Name

4-anilinobenzenediazonium;hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N3.H2O4S/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10;1-5(2,3)4/h1-9,14H;(H2,1,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRQRWPEQSPSDG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063490
Record name Benzenediazonium, 4-(phenylamino)-, sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4477-28-5
Record name Benzenediazonium, 4-(phenylamino)-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4477-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenediazonium, 4-(phenylamino)-, sulfate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004477285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenediazonium, 4-(phenylamino)-, sulfate (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenediazonium, 4-(phenylamino)-, sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-anilinobenzenediazonium hydrogen sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.507
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Variamine Blue RT Salt contribute to uric acid detection in this specific research?

A1: The research utilizes an enzymatic method with uricase to detect uric acid. Uricase breaks down uric acid into allantoin and hydrogen peroxide (H2O2). Variamine Blue RT Salt reacts with the generated H2O2, leading to a color change from yellow to pale yellow-green. This color change, measurable at 269 nm using a UV Vis spectrophotometer, allows for the indirect quantification of uric acid. []

Q2: What is the reported sensitivity of this new method for uric acid detection?

A2: The research demonstrated a detection limit of 0.58 mM for uric acid using this method. This indicates the lowest concentration of uric acid that can be reliably distinguished from a zero concentration sample. []

Q3: Are there any advantages of this method over existing clinical methods for uric acid measurement?

A3: While the research doesn't delve into a direct comparison with specific clinical methods, it highlights the simplicity and good reproducibility (RSD of 0.7%) of this novel enzymatic-spectrophotometric approach. Further research is needed to assess its potential advantages in terms of cost-effectiveness, speed, or suitability for different sample types compared to established clinical methods. []

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